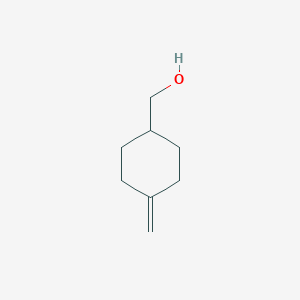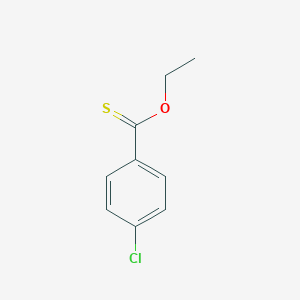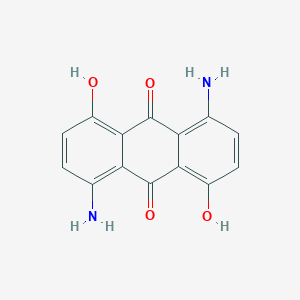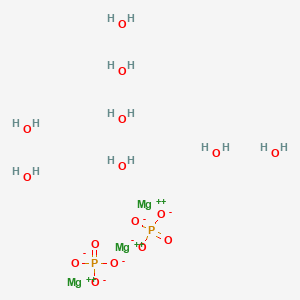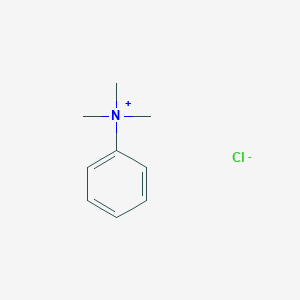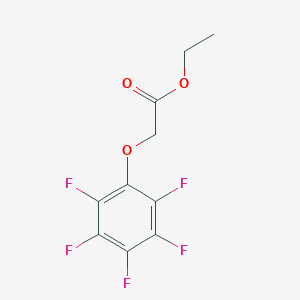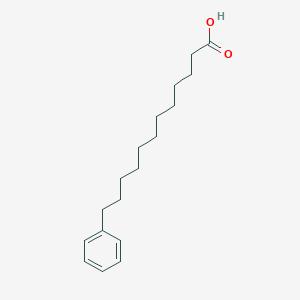
12-Phenyldodecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 12-aminododecanoic acid from vernolic acid demonstrates the potential pathways for synthesizing 12-phenyldodecanoic acid. These methods involve hydrogenation, oxidation, and catalytic reduction steps to yield the target compound with high purity and yield. Specific synthesis routes for closely related compounds highlight the versatility and complexity of synthetic strategies required for compounds like this compound (Ayorinde et al., 1997).
Molecular Structure Analysis
Investigations into similar compounds provide insights into the molecular structure of this compound. The molecular structure can be analyzed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), which offer detailed information on the molecular composition and configuration (Görgen et al., 1989).
Chemical Reactions and Properties
This compound's reactivity can be inferred from studies on similar substances, highlighting its potential involvement in various chemical reactions. The compound's functionality enables its participation in Friedel-Crafts-type reactions, showcasing its reactivity and potential utility in organic synthesis (Nomiya et al., 1980).
Physical Properties Analysis
The physical properties of this compound, such as melting point and solubility, can be closely related to those of analogous compounds. These properties are crucial for determining the compound's applicability in different environments and its behavior in solution (Ghareba & Omanovic, 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding this compound's role in chemical reactions and its potential applications. Studies on similar acids provide insights into their reactivity patterns, stability under different conditions, and interactions with metals, which are indicative of this compound's behavior (Ghareba & Omanovic, 2011).
Scientific Research Applications
Corrosion Inhibition : 12-Aminododecanoic acid has been studied for its inhibiting effect on the corrosion of carbon steel in acidic environments. It forms a surface-adsorbed monolayer on carbon steel, providing a hydrophobic barrier against corrosive ions. The adsorption is described by the Langmuir adsorption isotherm, indicating a maximum inhibition efficiency of 98.8% in 0.5 M HCl (Ghareba & Omanovic, 2011).
Antiviral Activities : Myristic acid analogs, which include compounds structurally similar to 12-Phenyldodecanoic acid, have shown potential in inhibiting human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The antiviral potency is influenced by the presence and position of heteroatoms and phenyl groups (Parang et al., 1997).
Cancer Research : The inhibitory effects of retinoic acid on tumor promotion in mouse epidermis have been documented. This includes the inhibition of ornithine decarboxylase activity, an enzyme important for tumor promotion (Verma & Boutwell, 1977).
Molecular Packing Studies : The packing structures of molecules like 12-Bromododecanoic acid on graphite surfaces have been investigated. These studies provide insights into molecular conformations and interactions at the solid-liquid interface (Fang, Giancarlo, & Flynn, 1998).
Biosynthesis in Plants : Studies on the biosynthesis of 1-alkenes in plants using this compound as a model have helped in understanding the formation of vinyl groups in natural products. This research contributes to the knowledge of enzymatic processes involved in the biosynthesis of various plant compounds (Ney & Boland, 1987).
Chemical Recycling of Plastics : The transformation of polyamides to ω-hydroxy alkanoic acids, including compounds like this compound, has been explored as a method for the chemical recycling of waste plastics. This research offers potential environmental benefits by providing an efficient way to recycle plastics (Kamimura et al., 2014).
Future Directions
A paper titled “Fatty Acid Vesicles as Hard UV-C Shields for Early Life” mentions 12-Phenyldodecanoic acid. The paper discusses the potential role of fatty acid vesicles, including those made from this compound, in protecting early life forms from UV-C light . This suggests that this compound and similar compounds could have interesting applications in studies of abiogenesis and the origins of life.
Mechanism of Action
Target of Action
12-Phenyldodecanoic acid is an organic compound
Mode of Action
It’s known that the compound has a phenyl group attached to the end of the carbon chain opposite the carboxylic acid group . The presence of these functional groups significantly influences the compound’s physical and chemical properties . .
Biochemical Pathways
It’s known that the compound can be used as a component of lubricants, surfactants, and preservatives
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°C) . .
properties
IUPAC Name |
12-phenyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHFJJSVBVZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162876 | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14507-27-8 | |
| Record name | 12-Phenyllauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14507-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural significance of 12-phenyldodecanoic acid?
A: this compound serves as a valuable tool in understanding the biosynthesis of 1-alkenes in plants, specifically in safflower (Carthamus tinctorius L.) []. Researchers utilized synthetically deuterated forms of this compound to track the origin of specific hydrogen atoms during the conversion of fatty acids to 1-alkenes. This led to a deeper understanding of the enzymatic mechanisms involved in this process.
Q2: How does this compound contribute to our understanding of 1-alkene biosynthesis in plants?
A: Studies using deuterated this compound demonstrated that during the formation of 1-alkenes, a single hydrogen atom from the C-3 position and carbon dioxide from the C-1 position of the precursor fatty acid are lost []. This finding, coupled with the observation of a strong isotope effect, supports a mechanism involving an initial enzymatic attack on a non-activated hydrogen at the C-3 position, occurring simultaneously with fragmentation into the 1-alkene and carbon dioxide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



